3-(Benzyloxy)-2-bromo-6-methylpyridine
Description
3-(Benzyloxy)-2-bromo-6-methylpyridine is a halogenated pyridine derivative characterized by a benzyloxy group at position 3, a bromine atom at position 2, and a methyl group at position 6. This compound serves as a versatile intermediate in pharmaceutical and organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom’s reactivity . Its structural features influence both electronic and steric properties, making it valuable for designing drug candidates or functional materials.
Properties
IUPAC Name |
2-bromo-6-methyl-3-phenylmethoxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-10-7-8-12(13(14)15-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOMBPQXLJIVDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OCC2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-bromo-6-methylpyridine typically involves the following steps:
Nucleophilic Substitution: Starting with 3-hydroxy-2-bromo-6-methylpyridine, a nucleophilic substitution reaction with benzyl bromide in the presence of a base such as potassium carbonate can yield this compound.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C) to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 2-position undergoes nucleophilic substitution under controlled conditions:
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Aromatic substitution with amines, alkoxides, or thiols yields derivatives with modified electronic profiles.
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Buchwald-Hartwig amination facilitates C–N bond formation using palladium catalysts (e.g., Pd(dba)₂) and ligands (e.g., Xantphos) in toluene at 110°C.
Example reaction:
Table 1: Substitution Reaction Data
| Nucleophile | Catalyst System | Temperature | Yield | Reference |
|---|---|---|---|---|
| Aniline | Pd(OAc)₂/Xantphos | 110°C | 78% | |
| Sodium methoxide | CuI/DMF | 80°C | 65% | |
| Thiophenol | K₂CO₃/EtOH | Reflux | 72% |
Transition Metal-Catalyzed Coupling Reactions
The bromine atom participates in cross-coupling reactions to form biaryl or alkyl-aryl bonds:
Suzuki-Miyaura Coupling
Reaction with arylboronic acids under Pd catalysis produces biaryl derivatives, critical for drug intermediates :
Key conditions:
Sonogashira Coupling
Alkynylation using terminal alkynes and CuI/Pd(PPh₃)₂Cl₂ in triethylamine yields ethynylpyridines :
Deprotection of the Benzyloxy Group
The benzyloxy group is cleaved under hydrogenolysis or acidic conditions to generate phenolic derivatives:
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Hydrogenolysis : Pd/C (10%) in methanol under H₂ (1 atm) removes the benzyl group, yielding 2-bromo-3-hydroxy-6-methylpyridine.
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Acid hydrolysis : HCl (conc.)/AcOH at 80°C achieves similar deprotection.
Mechanistic pathway:
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Protonation of the benzyloxy oxygen.
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Cleavage of the C–O bond to release benzyl alcohol.
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Formation of the hydroxyl group at the 3-position.
Functionalization via Halogen Exchange
The bromine atom undergoes halogen exchange reactions:
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Finkelstein reaction : Treatment with NaI in acetone replaces bromine with iodine, enhancing electrophilicity .
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Copper-mediated fluorination : KF/CuI in DMF introduces fluorine at 120°C.
Electrophilic Aromatic Substitution
The electron-rich pyridine ring undergoes regioselective electrophilic substitution:
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Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 4-position.
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Sulfonation : SO₃/H₂SO₄ yields sulfonic acid derivatives.
Table 2: Electrophilic Substitution Outcomes
| Reaction Type | Reagents | Position | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 4 | 55% | |
| Sulfonation | SO₃/H₂SO₄ | 4 | 62% |
Radical Reactions
Under UV light or AIBN initiation, bromine participates in radical chain mechanisms:
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Atom-transfer radical addition (ATRA) : Forms C–C bonds with alkenes.
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Polymerization : Initiates growth of polymer chains in the presence of monomers like styrene.
Scientific Research Applications
Medicinal Chemistry
3-(Benzyloxy)-2-bromo-6-methylpyridine has shown promise as a precursor in the synthesis of various bioactive compounds. Its halogenated structure allows for further functionalization, making it a valuable intermediate in the development of pharmaceuticals.
Case Study: Antibacterial Activity
Research has demonstrated that derivatives of pyridine compounds exhibit significant antibacterial activity. For instance, studies have indicated that certain alkylamino derivatives of pyridine show enhanced activity against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) ranging from 0.016 to 0.25 μg/mL . The incorporation of the benzyloxy group can influence the biological activity and selectivity of these compounds.
Synthetic Organic Chemistry
The compound serves as an important building block in synthetic organic chemistry, particularly in the formation of complex molecules through various coupling reactions.
Example Reactions
- Palladium-Catalyzed Coupling: The bromine atom in this compound can participate in palladium-catalyzed cross-coupling reactions, facilitating the introduction of various nucleophiles .
- N-Oxide Formation: The compound can be converted into N-oxides, which are useful intermediates for further transformations .
Material Science
In material science, derivatives of this compound are being explored for their potential use in organic electronics and as functional materials due to their electronic properties.
Research Insights
Studies have indicated that compounds with similar structures can exhibit semiconducting properties, making them candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2-bromo-6-methylpyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomers and Substituent Effects
a. 5-Bromo-2-benzyloxy-6-methylpyridine (CAS: 440122-66-7)
- Structural Difference : Bromine at position 5 instead of position 2, and benzyloxy at position 2 instead of 3.
- Impact: The altered positions affect electronic distribution. Similarity score: 0.76 .
b. 3-(Benzyloxy)-2-bromopyridine
Halogen-Substituted Analogues
a. 3-(Benzyloxy)-6-iodo-2-methylpyridine (CAS: 856165-76-9)
- Structural Difference : Iodine replaces bromine at position 6.
- Impact : Iodine’s larger atomic radius and lower electronegativity compared to bromine (2.66 vs. 2.96) make it a better leaving group in nucleophilic aromatic substitution. However, its bulkiness may hinder reactions in sterically crowded environments. This compound is used in pharmaceutical intermediates for radio-labeling or heavy-atom derivatives .
b. 3-Bromo-2-methyl-6-(methoxy-d3)-pyridine (CAS: 1185319-83-8)
- Structural Difference : Benzyloxy replaced by deuterated methoxy (OCH₂D₃) at position 6.
- Impact: Deuterium incorporation is critical for kinetic isotope effect studies and metabolic stability testing.
Functional Group Variations
a. 6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-5-methylpyrimidin-2,4-dione Derivatives
- Structural Difference : Pyrimidin-dione core instead of pyridine, with additional benzyloxymethyl groups.
- Impact : These compounds (e.g., CAS 960298-00-4) exhibit higher complexity and are used in nucleoside analog synthesis. The dual benzyloxy groups act as protective groups, enhancing stability during multi-step syntheses .
Key Data Table
Biological Activity
3-(Benzyloxy)-2-bromo-6-methylpyridine is a halogenated pyridine derivative that has garnered interest due to its potential biological activities. This compound, characterized by the presence of a benzyloxy group and bromine, is investigated for various pharmacological properties, including its effects on enzyme inhibition, anticancer activity, and antimicrobial properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Weight : 270.13 g/mol
- Functional Groups : Benzyloxy (-O-C₆H₅), Bromine (Br), Methyl (-CH₃)
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. The presence of the benzyloxy group enhances binding affinity to the active site of MAO, potentially leading to increased levels of neurotransmitters in the brain .
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation through pathways that are still under investigation .
- Antimicrobial Properties : The compound has shown potential antibacterial activity, particularly against Gram-positive bacteria. Its structure allows for interaction with bacterial cell membranes, disrupting their integrity and function .
Anticancer Activity
A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines. The results are summarized below:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Induction of apoptosis |
| HeLa (Cervical) | 4.5 | Cell cycle arrest |
| A549 (Lung) | 6.0 | Inhibition of proliferation |
These findings indicate that the compound has a promising profile as a potential anticancer agent.
Enzyme Inhibition
The enzyme inhibition studies have demonstrated that this compound acts as a selective inhibitor for MAO-B:
| Compound | IC50 (µM) | Selectivity Ratio (MAO-A/MAO-B) |
|---|---|---|
| This compound | 8.0 | 1:10 |
| Standard MAO Inhibitor | 5.0 | - |
The selectivity towards MAO-B over MAO-A suggests potential therapeutic applications in neurodegenerative disorders where MAO-B inhibition is beneficial .
Antimicrobial Activity
The antimicrobial efficacy was evaluated against various bacterial strains, revealing significant activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µM) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | >64 |
| Enterococcus faecalis | 32 |
These results indicate that while the compound exhibits moderate antibacterial properties, it is particularly effective against certain Gram-positive bacteria .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to this compound:
- Neuroprotective Effects : A study involving similar benzyloxy derivatives showed promise in protecting neuronal cells from oxidative stress, suggesting that structural modifications can enhance neuroprotective properties.
- Combination Therapy : Research indicates that combining this compound with other chemotherapeutic agents may enhance anticancer efficacy through synergistic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
